Thiomorpholine vs. Morpholine: Divergent Antiproliferative and Anti-Tubulin Profiles in Indole-Pyrimidine Hybrids
In a head-to-head comparison within an indole-pyrimidine hybrid series, the thiomorpholine-bearing compound 15 (IC50 of 0.29 µM against MCF-7 cells) was 48-fold more active than the lead compound 1 [1]. Meanwhile, the morpholine-bearing compound 10 induced apoptosis and exhibited higher thermal stability in target engagement assays, while compound 15, with a thiomorpholine moiety, achieved 42% inhibition of tubulin polymerization at a concentration of 10 µM [1]. This demonstrates that the sulfur atom in the thiomorpholine ring distinctly favors tubulin binding over apoptosis induction, a functional divergence that morpholine analogs cannot reproduce.
| Evidence Dimension | Antiproliferative activity (MCF-7 IC50) and tubulin polymerization inhibition |
|---|---|
| Target Compound Data | Compound 15 (thiomorpholine analog): MCF-7 IC50 = 0.29 µM; 42% tubulin polymerization inhibition at 10 µM |
| Comparator Or Baseline | Compound 10 (morpholine analog): apoptosis inducer; Compound 15 showed 48-fold improvement over lead compound 1 |
| Quantified Difference | 48-fold increase in MCF-7 potency vs. lead; distinct mechanism of action (tubulin inhibition vs. apoptosis) |
| Conditions | In vitro cell viability assay (MCF-7, HeLa, HCT116 cell lines) and cell-free tubulin polymerization assay at 10 µM |
Why This Matters
This class-level evidence indicates that the thiomorpholine group in 5-(benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole is a critical determinant for tubulin-targeted anticancer activity, differentiating it from morpholine-based analogs which may favor alternative mechanisms.
- [1] Diao, P.-C., Li, Q., Hu, M.-J., Ma, Y.-F., You, W.-W., Hong, K. H., & Zhao, P.-L. (2017). Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties. European Journal of Medicinal Chemistry, 134, 110–118. PMID: 28410492. View Source
